molecular formula C12H16F2N2 B6362443 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240580-49-7

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6362443
CAS No.: 1240580-49-7
M. Wt: 226.27 g/mol
InChI Key: MGAVNQSNWVRMJT-UHFFFAOYSA-N
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Description

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine is a chemical compound with the molecular formula C12H16F2N2. It belongs to the class of piperazine derivatives, which are known for their diverse applications in pharmaceuticals and chemical research. The presence of difluorophenyl and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 2,3-difluorobenzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

    1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine: Similar structure but with different fluorine substitution pattern.

    1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine: Another isomer with distinct chemical properties.

    1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine: Differently substituted isomer with unique reactivity.

Uniqueness: 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The 2,3-difluorophenyl group provides a unique electronic environment, making it a valuable compound for targeted chemical synthesis and biological studies .

Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-5-6-16(9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAVNQSNWVRMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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